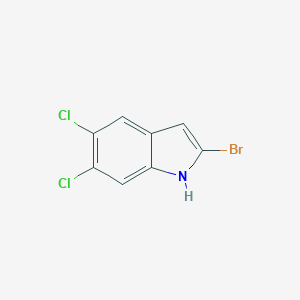

2-Bromo-5,6-dichloro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis Research

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and organic synthesis. tandfonline.comcapes.gov.brrsc.org This prominence stems from its widespread presence in a vast number of natural products, alkaloids, and pharmacologically active synthetic molecules. tandfonline.comcapes.gov.brrsc.org Many compounds built upon the indole core are integral to fundamental biochemical processes. tandfonline.com For instance, the essential amino acid tryptophan serves as a biological precursor to a variety of indole-containing substances, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. tandfonline.comrsc.org

In pharmaceutical research, the indole scaffold is a cornerstone in the design of new drugs for a multitude of therapeutic areas. nih.govresearchgate.net Marketed drugs incorporating the indole ring demonstrate a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive effects. tandfonline.comnih.gov Notable examples include the vinca (B1221190) alkaloids (vinblastine and vincristine), which are key anticancer agents that function by inhibiting tubulin polymerization, and indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). nih.gov The versatility and established biological relevance of the indole ring system ensure its continued importance as a principal target for synthetic and medicinal chemists aiming to discover novel therapeutic agents. capes.gov.brresearchgate.net

Role of Halogenation in Modulating Research Focus on Indole Derivatives

Beyond simply modifying steric and electronic properties, halogens can participate in specific, highly directional noncovalent interactions known as halogen bonds. ebi.ac.ukacs.org A halogen bond is formed between a halogen atom in a molecule (acting as a Lewis acid) and an electron-donating moiety, such as a carbonyl oxygen or a nitrogen atom in a biological target like a protein. ebi.ac.uk The strength of these interactions increases with the size of the halogen, with bromine and iodine forming particularly effective halogen bonds. ebi.ac.uk This ability to form strong, specific interactions can significantly improve the binding affinity and selectivity of a drug for its target receptor, making halogenation a rational tool in lead optimization and drug design. nih.govacs.org

Specific Academic Interest in Polyhalogenated Indoles, including 2-Bromo-5,6-dichloro-1H-indole

The academic interest in polyhalogenated indoles, those containing multiple halogen atoms, is driven by their presence in unique natural products and their potential as building blocks for potent, selective therapeutic agents. nih.gov Marine organisms, particularly red algae, are a known source of diverse polyhalogenated indoles, some of which exhibit interesting cytotoxic and antifungal activities. nih.gov

A significant area of research focus for polyhalogenated indoles, and specifically for the 2-bromo-5,6-dichloro substitution pattern, is in the field of antiviral drug discovery. nih.govresearchgate.net Researchers have been particularly interested in synthesizing indole-based analogues of potent antiviral benzimidazole (B57391) nucleosides. tandfonline.comnih.gov For example, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) is a compound known for its strong and selective activity against human cytomegalovirus (HCMV). tandfonline.comnih.gov This has spurred the synthesis and evaluation of its indole analogue, 2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)indole, for which this compound serves as the direct precursor or aglycon. nih.gov Although these indole nucleosides have so far proven less active than their benzimidazole counterparts, the research establishes a clear academic application for this specific polyhalogenated indole. nih.gov

Furthermore, the 5,6-dichloroindole (B58420) scaffold has been investigated in the context of neuroscience. nih.gov Derivatives of 5,6-dichloro-1H-indole have been synthesized and studied as ligands for serotonin receptors, with some compounds showing remarkable selectivity for the 5-HT2C receptor subtype, which is a target for various central nervous system disorders. nih.gov This line of inquiry highlights a broader interest in the 5,6-dihaloindole core for developing selective pharmacological tools.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,6-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2N/c9-8-2-4-1-5(10)6(11)3-7(4)12-8/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIELJODCLNAFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333213 | |

| Record name | 2-Bromo-5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286949-66-4 | |

| Record name | 2-Bromo-5,6-dichloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286949-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound: 2 Bromo 5,6 Dichloro 1h Indole

Chemical and Physical Properties

2-Bromo-5,6-dichloro-1H-indole is a polyhalogenated heterocyclic compound. Its structure is characterized by an indole (B1671886) core substituted with a bromine atom at position 2 and chlorine atoms at positions 5 and 6 of the bicyclic ring system. These substitutions significantly influence its chemical properties, such as its molecular weight and lipophilicity.

Data sourced from PubChem CID 491720. nih.gov

Contemporary Regioselective Halogenation Protocols

Selective Bromination Techniques for Indole Core

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in novel research literature, suggesting it is prepared using established, though not widely published, synthetic methodologies for halogenated indoles. It is primarily regarded as a synthetic intermediate or building block for more complex molecules. nih.govchemsrc.com General synthetic routes to 2-haloindoles are known in organic chemistry. acs.org The synthesis of related compounds, such as 5-bromo-6-chloro-3-indoxyl, often involves multi-step processes starting from substituted anilines or benzaldehydes, utilizing bromination and cyclization reactions. google.com

The primary documented reactivity of this compound is its use as an aglycon in the synthesis of N-nucleosides. nih.gov In this context, the nitrogen atom of the indole ring (N-1) acts as a nucleophile, reacting with an activated sugar derivative (e.g., a ribofuranosyl chloride) to form a C-N bond, a reaction known as glycosylation. nih.gov This reactivity is central to its application in the synthesis of potential antiviral agents, where it is coupled with sugar moieties to create the target nucleoside analogues. nih.govresearchgate.net

Research Applications

The principal application of this compound in contemporary academic research is as a chemical precursor for the synthesis and evaluation of novel compounds with potential pharmacological activity.

A key research application is in the development of potential antiviral agents, specifically for human cytomegalovirus (HCMV). nih.gov this compound serves as the starting aglycon for the synthesis of 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)indole. nih.gov This indole nucleoside was designed as a "3-deaza" analogue of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), a highly potent and selective anti-HCMV agent. tandfonline.comnih.gov The research aimed to explore whether the indole scaffold could functionally replace the benzimidazole (B57391) core while retaining antiviral activity. nih.gov While the resulting indole nucleoside was found to be significantly less active against HCMV than its benzimidazole counterpart, this work represents a documented and specific use of this compound as a tool in medicinal chemistry research. nih.gov

While not using the 2-bromo variant directly, related research underscores the importance of the 5,6-dichloroindole (B58420) scaffold in neuroscience. nih.gov Studies on derivatives of aplysinopsin, a natural product, have used 5,6-dichloro-1H-indole-3-carbaldehyde to synthesize a series of compounds tested for affinity at serotonin (B10506) receptors. nih.gov One such compound, (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, demonstrated exceptionally high selectivity for the 5-HT2C receptor subtype over the 5-HT1A and 5-HT2A subtypes. nih.gov This research highlights the utility of the 5,6-dichloroindole core in designing highly selective ligands for neurological targets. nih.gov

While halogenated organic compounds are of general interest in materials science, specific research publications detailing the use or investigation of this compound in this field are not prominent in the surveyed academic literature.

Summary of Research Findings

The following table summarizes key research findings involving derivatives synthesized from or related to the 2-Bromo-5,6-dichloro-1H-indole scaffold.

A Comprehensive Review of Synthetic Methodologies for this compound and its Halogenated Congeners

The strategic synthesis of halogenated indoles, particularly multi-halogenated derivatives like this compound, is a focal point of contemporary organic chemistry. These compounds serve as crucial building blocks in the development of pharmaceuticals and advanced materials due to the profound influence of halogen atoms on their physicochemical and biological properties. This article delineates the key synthetic strategies for constructing and halogenating the indole (B1671886) scaffold, with a specific focus on methodologies pertinent to the synthesis of this compound.

Computational and Theoretical Investigations of Halogenated Indoles

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net For a molecule like 2-Bromo-5,6-dichloro-1H-indole, DFT calculations, often using hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and electronic characteristics. acs.orgresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the calculation of global reactivity descriptors, which help in understanding the molecule's behavior in chemical reactions. acs.org Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. researchgate.net

Table 1: Representative Global Reactivity Parameters Calculated via DFT Note: The following data is representative of values obtained for similar heterocyclic compounds, illustrating the typical output of DFT calculations.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| HOMO Energy | EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | 4.0 to 5.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. acs.org |

| Chemical Potential | µ | -4.25 to -3.25 | Describes the tendency of electrons to escape from a system. acs.org |

Ab initio (from first principles) quantum chemistry methods provide a high level of theory for analyzing molecular systems without reliance on empirical parameters. cncb.ac.cn These methods are particularly useful for the precise calculation of intermolecular interaction energies, such as hydrogen bonds and halogen bonds. For this compound, the presence of bromine and chlorine atoms makes it a candidate for forming halogen bonds—a noncovalent interaction where a halogen atom acts as an electrophilic species.

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the electron density data obtained from high-level calculations. acs.org QTAIM analysis identifies bond critical points (BCPs) between interacting atoms and characterizes the nature of these interactions (e.g., covalent vs. non-covalent) based on the properties of the electron density at these points. acs.org This approach is invaluable for understanding how halogenated indoles might orient themselves within a protein's active site or self-assemble in the solid state. acs.org

Density Functional Theory (DFT) Studies on this compound

Molecular Modeling and Simulation Approaches

Building on the foundation of quantum mechanics, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design. For this compound, docking simulations could be used to screen its binding affinity against various protein targets, such as kinases or bacterial enzymes. researchgate.net The simulation places the ligand into the binding site of the target in multiple possible conformations and uses a scoring function to estimate the binding free energy for each pose. The results can identify key interactions, such as hydrogen bonds involving the indole (B1671886) N-H group or halogen bonds from the chloro and bromo substituents, that contribute to binding affinity. acs.org

Table 2: Illustrative Output of a Molecular Docking Simulation Note: This table represents hypothetical results for the docking of this compound with a protein kinase target.

| Parameter | Description | Illustrative Finding |

| Binding Affinity | Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding. | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bond from indole N-H to Asp145 backbone; Halogen bond from C5-Cl to Gly88 backbone. |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | The dichloro-phenyl ring is buried in a hydrophobic pocket, with the bromo-pyrrole moiety exposed to the solvent. |

| Inhibitory Constant (Ki) | Predicted concentration required to inhibit the target enzyme by 50%. | 150 nM |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion, allowing the study of the system's evolution over time. researchgate.net An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed view of the conformational changes in both the ligand and the protein. When applied to a ligand-protein complex predicted by docking, MD simulations can be used to assess the stability of the binding pose. researchgate.net If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result. These simulations are also crucial for analyzing conformational flexibility and the role of solvent molecules in the binding event.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pharmacophorejournal.com For halogenated indoles, QSAR models can be developed to predict properties like antimicrobial or anticancer activity based on calculated molecular descriptors. conicet.gov.ar

These descriptors can be simple (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). pharmacophorejournal.comconicet.gov.ar A 3D-QSAR model, for instance, aligns a set of active molecules and generates 3D grid-based descriptors to map out regions where certain properties (e.g., bulky groups, positive or negative electrostatic potential) are favorable or unfavorable for activity. researchgate.net Studies on halogenated indoles have shown that the position and type of halogen substitution are critical for their biological effects. conicet.gov.arresearchgate.net A QSAR model could quantify the contribution of the bromine at position 2 and the chlorine atoms at positions 5 and 6 of the indole ring to a specific biological endpoint, thereby guiding the design of new, more potent analogues.

Table 3: Components of a 3D-QSAR Model for Halogenated Indoles

| Component | Description | Example for Halogenated Indoles |

| Training Set | A group of molecules with known structures and biological activities used to build the model. | 20 different halogenated indoles with measured antibacterial activity (MIC values). pharmacophorejournal.com |

| Test Set | A separate group of molecules used to validate the predictive power of the model. | 10 halogenated indoles not used in the training set. pharmacophorejournal.com |

| Molecular Descriptors | Numerical values that characterize the properties of the molecules. | Steric (van der Waals) and electrostatic (Coulombic) field values at thousands of grid points surrounding the aligned molecules. |

| Statistical Method | The algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS) regression. |

| Model Output | A mathematical equation and 3D contour maps showing favorable and unfavorable regions for activity. | Blue contours indicate where bulky, electropositive groups increase activity; red contours show where they decrease it. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules, influencing processes from crystal engineering to the binding of ligands in biological systems. iosrjournals.orgwikipedia.org In halogenated indoles, a complex interplay of halogen bonding, hydrogen bonding, and π-stacking governs their supramolecular assembly. eurjchem.commdpi.com Computational methods, particularly density functional theory (DFT), provide profound insights into the nature and energetics of these interactions. mdpi.comnih.gov

Halogen Bonding Interactions in this compound Derivatives

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org In derivatives of this compound, the bromine and chlorine atoms can participate in such interactions. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilic character of the halogen atom, strengthening the potential for halogen bonding. mdpi.comacs.org

Computational studies on related halogenated molecules provide a framework for understanding these interactions. For instance, in crystal structures of bromoindole derivatives, C–Br···Br halogen bonds have been observed, contributing to the formation of supramolecular structures like 6-membered rings. mdpi.com Theoretical calculations on halobenzene complexes with N-methylacetamide, a model for peptide backbones, estimate the complex formation energy for C–Br···O contacts to be in the range of 9.0–12.1 kJ/mol. acs.org These energies are significant and comparable to weaker C–H···O hydrogen bonds, indicating their importance in molecular recognition and assembly. acs.org

A study on a 6,7-dichloro-substituted indole scaffold interacting with a kinase enzyme highlighted the formation of two critical halogen bonds with the protein's hinge region, demonstrating the relevance of these interactions in biological contexts. acs.org The directionality of halogen bonds, typically with a C–X···Y angle close to 180° (where X is the halogen and Y is the nucleophile), makes them a valuable tool in rational drug design and crystal engineering. acs.orgwhiterose.ac.uk

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kJ/mol) |

| Halogen Bond | C-Cl | O=C | 5.4 - 7.5 acs.org |

| Halogen Bond | C-Br | O=C | 9.0 - 12.1 acs.org |

| Halogen Bond | C-I | O=C | 14.2 - 17.6 acs.org |

| Hydrogen Bond | C-H | O=C | ~8.4 acs.org |

| Hydrogen Bond | O-H/N-H | O/N | 17 - 21 acs.org |

Hydrogen Bonding and π-Stacking Contributions to Molecular Interactions

Alongside halogen bonds, hydrogen bonds and π-stacking are fundamental forces in the molecular architecture of halogenated indoles. mdpi.com The indole N-H group is a classic hydrogen bond donor, readily interacting with acceptors like carbonyl oxygens or nitrogen atoms from adjacent molecules. mdpi.comresearchgate.net

In the solid state, these interactions can lead to well-defined motifs. For example, crystallographic studies of 5-bromoindole (B119039) derivatives have revealed both intra- and intermolecular hydrogen bonds that dictate the crystal packing. mdpi.com In one such derivative, strong intermolecular hydrogen bonds with bond distances of 1.64 Å (O–H···O) and 2.17 Å (N–H···O) were observed. mdpi.com Computational analyses of indole derivatives have quantified the stabilization energies of these interactions, with N–H···O and N–H···N hydrogen bonds showing interaction energies of -8.91 kcal/mol and -9.18 kcal/mol, respectively, highlighting their dominant role in stabilizing molecular pairs. iosrjournals.org

| Interaction Type | System/Compound | Key Geometric Parameter(s) |

| Intermolecular Hydrogen Bond | 7-acetamido-2-aryl-5-bromoindole derivative | O(2)–H(2)···O(3) distance: 1.64 Å mdpi.com |

| Intermolecular Hydrogen Bond | 7-acetamido-2-aryl-5-bromoindole derivative | N(3)–H(3)···O(2) distance: 2.17 Å mdpi.com |

| Intramolecular Hydrogen Bond | 7-acetamido-2-aryl-5-bromoindole derivative | N(1)–H(1)···O(3) distance: 2.00 Å mdpi.com |

| Halogen Bond | 7-acetamido-2-aryl-5-bromoindole derivative | Br···Br distance: 3.7 Å mdpi.com |

| π-Stacking | 7-acetamido-2-aryl-5-bromoindole derivative | Inter-planar distance: 3.4 Å mdpi.com |

| π-Stacking | 5,6-dichloro-1H-indole-2,3-dione | Inter-centroid distance: 3.86 Å researchgate.net |

Biological and Pharmacological Research of 2 Bromo 5,6 Dichloro 1h Indole Derivatives

Anticancer Research and Mechanisms of Action

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to interact with multiple biological receptors. researchgate.netresearchgate.net Derivatives of indole, particularly halogenated structures, have been a significant focus of anticancer research due to their wide range of pharmacological activities, including the ability to disrupt critical processes in cancer cell proliferation and survival. mdpi.comrjptonline.org

Derivatives based on the bromo-dichloro-indole scaffold have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Research into novel 5-bromoindole-2-carboxylic acid derivatives revealed their capacity to decrease cell growth in human liver (HepG2), lung (A549), and breast (MCF-7) cancer cells. nih.gov One particular derivative, designated as compound 3a, was identified as the most potent in this series. nih.gov

Similarly, studies on 3-substituted derivatives of 2-indolinones, which share a core indole structure, identified compounds with potent cytotoxicity against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cells. nih.gov Notably, the derivative featuring a 5-bromo substitution on the indole ring was the most powerful compound tested, showing IC50 values of less than 10 µM. nih.gov Further investigations into indole-1,2,4-triazole hybrids also highlighted the efficacy of halogenated derivatives. A structural hybrid containing a 3,4-dichlorophenyl moiety displayed excellent cytotoxic efficacy against the Hep-G2 liver cancer cell line, with its activity being comparable to the standard chemotherapeutic drug doxorubicin. nih.gov

The antiproliferative activity is not limited to a single cancer type. For instance, pyridone-annelated isoindigos containing a 5'-bromo-2'-oxoindolin-3'-ylidene moiety have shown strong and selective antiproliferative activity against several human hematological and solid tumor cell lines. researchgate.net Another class of compounds, chalcone-imide derivatives, also demonstrated high activity against both liver (HepG-2) and breast (MCF-7) cancer cells. ekb.eg

Table 1: Antiproliferative/Cytotoxic Activity of Selected Indole Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-Substituted 2-Indolinone (5-bromo) | MCF-7, HT-29 | IC50 < 10 µM | nih.gov |

| Indole-1,2,4-triazole (3,4-dichlorophenyl) | Hep-G2 | Cell Viability: 10.99 ± 0.59% (at 100 µg/mL) | nih.gov |

| 5-bromoindole-2-carboxylic acid (3a) | HepG2, A549, MCF-7 | Potent growth inhibition | nih.gov |

| Pyridone-annelated isoindigo (5'-bromo) | Various | Strong, selective antiproliferation | researchgate.net |

The anticancer effects of bromo-dichloro-indole derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell signaling and growth, particularly protein tyrosine kinases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when abnormally activated, drives the growth of many cancer types. tandfonline.cominnovareacademics.in Indole derivatives have been specifically designed to target this receptor. A study focused on new 5-bromoindole-2-carboxylic acid derivatives synthesized them with the objective of acting as EGFR tyrosine kinase inhibitors. nih.gov Subsequent biological evaluation confirmed that the lead compound from this series, 3a, inhibits cell proliferation by directly inhibiting EGFR tyrosine kinase activity. nih.gov Molecular docking studies further supported the interaction between these derivatives and the EGFR active site, corroborating the in-vitro findings. nih.govinnovareacademics.in

The pp60(c-Src) tyrosine kinase is another critical enzyme involved in cancer cell proliferation, adhesion, and migration. researchgate.net A series of N-benzyl-indole derivatives were synthesized and evaluated for their ability to inhibit this kinase. nih.gov The study revealed that derivatives with a 5-bromo substitution on the indole ring possessed enhanced potency, with the amine derivatives being more active than their imine counterparts. nih.gov This finding is consistent with other research on 3-substituted 2-indolinones, which also identified 5-bromo substituted compounds as the most potent in their class, attributing this activity to the inhibition of c-Src tyrosine kinase. nih.gov

Table 2: Kinase Inhibition by Bromo-Indole Derivatives

| Compound Class | Target Kinase | Key Finding | Reference |

|---|---|---|---|

| 5-bromoindole-2-carboxylic acid | EGFR | Direct inhibition of tyrosine kinase activity | nih.gov |

| N-benzyl-5-bromo-indole | pp60(c-Src) | 5-bromo substitution enhances inhibitory potency | nih.gov |

| 5-bromo-3-benzylidene indole-2-one | c-Src | Most potent derivative in its series | nih.gov |

Beyond direct enzyme inhibition, bromo-dichloro-indole derivatives exert their anticancer effects by modulating fundamental cellular pathways that control cell division and programmed cell death (apoptosis).

Compounds derived from 5-bromoindole (B119039) have been shown to induce apoptosis and cause cell cycle arrest. nih.gov For example, a pyridone-annelated isoindigo containing a 5'-bromo moiety was found to induce caspase-dependent apoptosis in human promyelocytic leukemia HL-60 cells. researchgate.net This compound triggers the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and altered expression of Bcl-2 family proteins. researchgate.net Furthermore, it was observed to arrest the cell cycle in the G0/G1 phase. researchgate.net

Other indole derivatives have been shown to arrest the cell cycle at different phases. Arylthioindoles and certain 2-phenylindole (B188600) derivatives can halt mitotic progression, arresting cancer cells in the G2/M phase, which ultimately leads to apoptotic cell death. nih.gov An indole-sulfonamide hybrid was also reported to arrest the cell cycle at the G2/M phase and induce apoptosis by increasing reactive oxygen species and reducing the mitochondrial membrane potential. tandfonline.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. Certain indole derivatives have shown promise in overcoming this resistance. A study on new 2-phenylindole derivatives, which included halogenated substituents, identified two compounds that strongly inhibited the growth of P-glycoprotein-overexpressing multi-drug-resistant cell lines, specifically NCI/ADR-RES and Messa/Dx5. nih.gov Another natural indole compound, indole-3-carbinol (B1674136) (I3C), has been reported to sensitize multidrug-resistant tumors to conventional chemotherapeutic drugs, suggesting a potential role for indole derivatives in combination therapies to overcome resistance. semanticscholar.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

Antimicrobial and Antiviral Investigations

The indole nucleus is a significant scaffold in the development of new antimicrobial agents. rsc.org Halogenation of the indole ring, particularly with bromine and chlorine, has been explored as a strategy to enhance the potency and spectrum of antimicrobial activity. Derivatives of 2-Bromo-5,6-dichloro-1H-indole are part of this broader investigation into creating effective agents against challenging pathogens.

Activity Against Multi-Drug Resistant Bacterial Pathogens

The rise of multi-drug resistant (MDR) bacteria necessitates the discovery of novel antibiotics. fabad.org.tr Indole derivatives featuring dichloro substitutions have demonstrated activity against such strains. For instance, certain analogs of tetrahydrocarbazole, which contains an indole core, have shown effectiveness against Gram-negative bacteria. nih.gov One particular dichloro analog exhibited a minimum inhibitory concentration (MIC) of 8 μg/ml against E. coli and 2 μg/ml against K. pneumoniae. nih.gov

Research into indole-benzimidazole hybrids has also yielded compounds with significant activity against resistant staphylococci. mdpi.com For example, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole showed notable antistaphylococcal effects, with an MIC of 7.8 μg/mL against S. aureus and 3.9 μg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com Another related compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, displayed even higher potency against staphylococci with an MIC below 1 µg/mL. mdpi.com These findings underscore the potential of bromo- and chloro-substituted indoles in combating formidable bacterial pathogens. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Halogenated Indole Derivatives

| Compound/Derivative Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Dichloro-tetrahydrocarbazole analog | E. coli | 8 |

| Dichloro-tetrahydrocarbazole analog | K. pneumoniae | 2 |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923 | 7.8 |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 43300 (MRSA) | 3.9 |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | S. aureus ATCC 25923 | < 1 |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | S. aureus ATCC 43300 (MRSA) | < 1 |

Disruption of Bacterial Membranes and Biofilm Inhibition

Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance by forming a protective matrix. nih.gov Indole and its halogenated derivatives have been identified as inhibitors of biofilm formation. researchgate.net Studies have shown that compounds like 6-chloroindole (B17816) can interfere with the formation of bacterial biofilms and disrupt bacterial cell morphology. researchgate.net

Furthermore, certain substituted indoles are capable of eradicating persister cells, a dormant subpopulation of bacteria that are highly tolerant to conventional antibiotics. psu.edu A substituted indole, 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA), was found to be effective in killing persister cells of E. coli, P. aeruginosa, and S. aureus by causing damage to their cellular membranes. psu.eduresearchgate.net Halogenated indoles, such as 5-iodoindole (B102021), have also demonstrated potent inhibition of biofilm formation in both E. coli and the multidrug-resistant pathogen S. aureus. researchgate.net The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane, leading to cell lysis. psu.edumdpi.com Indole derivatives that can both inhibit biofilm formation and kill cells within mature biofilms represent a promising strategy for treating persistent infections. mdpi.com

Anti-inflammatory Research and Target Identification

Indole derivatives are well-represented among anti-inflammatory agents, with indomethacin (B1671933) being a classic example. nih.gov Research into novel indole structures, including those with dichloro substitutions, continues to yield compounds with potent anti-inflammatory properties. rsc.orgrjptonline.org

Inhibition of Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase)

A key target in anti-inflammatory drug discovery is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. ijpbs.com COX-2 is primarily involved in inflammation. ijpbs.com A novel 5,6-dichloro-indoline derivative, 2-hydroxy-N-(5,6-Dichloro-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)benzamide, was found to be a potent inhibitor of the COX-2 enzyme, showing activity comparable to the standard drug indomethacin. ijpbs.com

Another study highlighted a bromo-indole derivative, 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, which exhibited significant, non-selective suppression of both COX-1 and COX-2 enzymes. sci-hub.se This demonstrates that the strategic placement of halogen atoms on the indole ring can modulate the inhibitory activity against key inflammatory enzymes. ijpbs.com

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Selected Halogenated Indole Derivatives

| Compound/Derivative Name | Target | IC₅₀ (µM) |

|---|---|---|

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 23.1 ± 0.6 |

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 27.1 ± 2.3 |

Exploration of Anti-inflammatory Pathways

The primary anti-inflammatory pathway for many indole derivatives involves the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes. ijpbs.commdpi.com By selectively inhibiting COX-2, compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. ijpbs.com The investigation of compounds like the 5,6-dichloro-indoline derivative demonstrates a focus on developing more selective COX-2 inhibitors. ijpbs.com

In addition to the COX pathway, other inflammatory mediators are also targeted. For example, research has shown that some indole derivatives can inhibit the production of nitric oxide (NO), a signaling molecule involved in the inflammatory process. researchgate.net Two reaction intermediates in the synthesis of pyrano[3,2-e]indoles demonstrated high inhibition of NO production in murine macrophages, with IC₅₀ values of 1.1 µM and 2.3 µM, respectively. researchgate.net

Research in Neurodegenerative Diseases

Substituted indoles have been identified as promising scaffolds for the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. google.com The G protein-coupled receptor GPR17 has emerged as a potential therapeutic target for demyelinating conditions like multiple sclerosis and other neurodegenerative diseases. nih.gov

A significant development in this area is the creation of a radioligand for GPR17 derived from a dichloro-indole structure. The compound, 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid, was identified as a GPR17 agonist. nih.gov The development of its tritiated form, [³H]PSB-12150, has enabled the characterization of ligand binding to the GPR17 receptor. This tool is crucial for screening and developing new GPR17 antagonists, which are considered potential drug candidates for treating neurodegenerative and demyelinating diseases. nih.gov

Other Biological Activities

Antidiabetic Activity

Derivatives of the indole scaffold have been identified as promising candidates for the development of novel antidiabetic agents. rsc.org Research has shown that the introduction of specific moieties to the indole ring system can lead to significant α-glucosidase inhibition, a key mechanism for controlling postprandial hyperglycemia in diabetes mellitus.

One area of investigation involves triazole-clubbed indole derivatives. A series of these compounds were synthesized and evaluated for their potential as α-glucosidase inhibitors. The findings demonstrated that these derivatives were more potent than the standard drug, acarbose (B1664774). For instance, specific compounds from this series exhibited strong inhibitory potential with IC50 values as low as 10.1 µM, compared to acarbose's IC50 of 13.5 µM. researchgate.net Docking studies suggested that these compounds bind effectively to the α-glucosidase enzyme. researchgate.net

Another study explored bis-indole based triazine derivatives targeting aldose reductase, an enzyme implicated in diabetic complications. Computational analyses, including docking and molecular dynamics simulations, identified promising candidates with favorable binding energies, suggesting their potential as treatments for type 2 diabetes. researchgate.net Furthermore, structure-activity relationship (SAR) studies indicate that substituting a heteroaryl ring, such as indole, with a 1,3,4-oxadiazole (B1194373) moiety can enhance antidiabetic activity. ajol.info The collective research underscores the potential of chemically modified indole derivatives in the management of diabetes. sci-hub.sejddtonline.info

Table 1: Antidiabetic Activity of Indole Derivatives

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Triazole based indole derivatives | α-glucosidase | Showed potent inhibition, with IC50 values (e.g., 10.1 µM) lower than acarbose (13.5 µM). | researchgate.net |

| 1,3,4-Oxadiazole substituted indoles | Not Specified | Enhanced antidiabetic activity observed with this substitution pattern. | ajol.info |

Antioxidant Properties

The indole nucleus is a constituent of molecules known for their antioxidant capabilities, and its derivatives have been extensively studied for their ability to scavenge free radicals. researchgate.net The antioxidant potential of these compounds is often linked to their hydrogen-donating ability and their capacity to stabilize the resulting radical.

Research into indole hydrazones has shown that their antioxidant activity is closely related to the number and position of hydroxyl groups on the arylidene moiety. unife.it For example, derivatives with two or three hydroxyl groups on the arylidene ring demonstrated the highest activity in DPPH, FRAP, and ORAC assays. unife.it The presence of a methoxy (B1213986) or a 4-(diethylamino) group also contributed to good antioxidant activity. unife.it

Similarly, ester and amide derivatives of indole-2-carboxylic acid have been evaluated. While their direct scavenging effect on DPPH radicals was modest, certain N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives exhibited excellent ferric ion (Fe³⁺) reducing power, surpassing that of the standard antioxidant butylated hydroxytoluene (BHT) at various concentrations. fabad.org.tr Furthermore, all tested ester and amide derivatives showed more potent Fe²⁺ chelating activity than EDTA. fabad.org.tr These findings highlight the multifaceted antioxidant potential of indole derivatives, which can be fine-tuned through specific structural modifications. nih.gov

Table 2: Antioxidant Profile of Selected Indole Derivatives

| Derivative Class | Assay | Observation | Reference |

|---|---|---|---|

| Indole hydrazones | DPPH, FRAP, ORAC | Activity increases with the number of hydroxyl groups on the arylidene ring. | unife.it |

| Amide derivatives of indole-2-carboxylic acid | Reducing Power (Fe³⁺) | N-benzyl and N-(4-methoxybenzyl) derivatives showed excellent reducing power compared to BHT. | fabad.org.tr |

Anthelmintic and Antimalarial Potential

The development of new antiparasitic agents is a global health priority, and halogenated indole derivatives have emerged as a promising area of research. Studies have demonstrated the potential of these compounds against a range of parasites, from nematodes to the Plasmodium species responsible for malaria. sci-hub.se

In the context of anthelmintic activity, halogenated indoles have shown significant nematicidal effects. For instance, 5-iodoindole was identified as a bioactive hit against the nematodes Bursaphelenchus xylophilus and Meloidogyne incognita. researchgate.net The mechanism of action for 5-iodoindole appeared to involve the formation of giant vacuoles within the nematodes, leading to a non-apoptotic form of cell death known as methuosis. researchgate.net Other research has pointed to 1H-indole-3-carboxaldehyde derivatives as possessing anthelmintic properties. ekb.eg

Regarding antimalarial activity, derivatives of indole and related heterocyclic systems have been investigated. While much research focuses on quinoline-based drugs like chloroquine, the indole scaffold itself is of interest. nih.gov Studies on benzothiazole (B30560) derivatives have also shown potency against P. falciparum, the deadliest malaria parasite. jddtonline.info The broad biological activity of indole derivatives suggests their potential as a foundational structure for developing new antimalarial agents. researchgate.net

Anti-HIV Activity

The search for novel anti-HIV agents that target different stages of the viral life cycle is crucial for overcoming drug resistance. Indole derivatives have been identified as a promising scaffold for this purpose. researchgate.netnih.gov

One significant finding involves a series of 3-oxindole-2-carboxylates. Among these, a compound identified as methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one demonstrated a potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 µM and a high selectivity index (111.37). nih.gov Further investigation revealed that these derivatives specifically inhibit the Tat-mediated viral transcription at the HIV-1 LTR promoter, a different mechanism from many existing antiretroviral drugs. nih.gov

Other research has focused on isatin (B1672199) (an indole-2,3-dione) derivatives. Aminopyrimidinimino isatin analogues have been reported as potent broad-spectrum agents active against HIV. jddtonline.info Additionally, novel lamivudine (B182088) prodrugs incorporating N4-substituted isatin derivatives have been synthesized, with one compound showing potency equivalent to the parent drug lamivudine. jddtonline.info These studies confirm that the indole core is a valuable template for designing new classes of anti-HIV-1 agents. ajol.info

Table 3: Anti-HIV Activity of Indole Derivatives

| Derivative Class | Target/Mechanism | Potency (Example) | Reference |

|---|---|---|---|

| 3-Oxindole-2-carboxylates | Tat-mediated viral transcription | IC50 = 0.4578 µM (for methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one) | nih.gov |

| Aminopyrimidinimino isatin analogues | Not Specified | Potent broad-spectrum activity against HIV. | jddtonline.info |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects remains a key research area. nih.gov Indole and its derivatives, particularly isatin, have shown significant potential in this field. rjptonline.orghilarispublisher.com

Several series of tetracyclic indole derivatives have been synthesized and tested for anticonvulsant activity in the maximal electroshock (MES) test in rats. Compounds such as 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta acs.orgbohrium.compyrrolo[3,2,1-ij]quinoline and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta acs.orgbohrium.compyrrolo[3,2,1-ij]quinoline-6-carboxamide showed good activity, with ED50 values of 12.5 mg/kg and 12.9 mg/kg, respectively. nih.gov

Isatin derivatives have been a particular focus. hilarispublisher.com SAR studies on novel indole derivatives containing a pyrazole (B372694) moiety revealed that an electron-withdrawing group on the phenyl ring of the indole is effective for anticonvulsant activity. sci-hub.se Furthermore, Schiff bases of isatin are considered among the most potent anticonvulsant agents in this class. hilarispublisher.com The consistent finding of anticonvulsant properties across various indole-based structures underscores the value of this scaffold in the search for new epilepsy treatments. jddtonline.info

Structure-Activity Relationship (SAR) Studies for Halogenated Indoles

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For halogenated indole derivatives, these studies have been crucial in optimizing their therapeutic potential. sci-hub.se

The position and nature of halogen substituents on the indole ring significantly impact bioactivity. For instance, in a series of 1H-indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was important for activity. nih.gov In this case, the difference in effect between fluorine and chlorine was not significant, but their presence was key. nih.gov

SAR studies on pyrano chalcone (B49325) derivatives containing an indole moiety revealed that the position of the indole ring and the nature of the N1-substitution group affected cytotoxicity. bohrium.com For tetrahydro-γ-carboline derivatives acting as CFTR potentiators, the introduction of a second substituent on the phenyl ring, in addition to a fluorine atom at position 6, was generally beneficial, leading to compounds with nanomolar potency. acs.org

Emerging Applications and Future Research Directions for Halogenated Indole Compounds

Applications in Agricultural Science

The indole (B1671886) ring is a fundamental structure in many compounds that regulate plant growth and defense mechanisms. nih.gov Halogenation of these indole derivatives can further enhance their efficacy and stability, opening new avenues for agricultural applications. google.com

Role as Plant Growth Regulators

Indole-3-acetic acid (IAA) is a well-known natural plant hormone, or auxin, that plays a crucial role in various aspects of plant development, including root formation and fruit growth. nih.govfrontiersin.org Research has shown that halogenated derivatives of indoleacetic acid can exhibit potent plant growth-regulating actions. google.com For instance, certain chlorinated indoleacetic acid derivatives have demonstrated marked effectiveness in promoting rooting and increasing crop yields. google.com The chemical stability of these halogenated compounds is a key advantage, as they are less susceptible to degradation within the plant compared to their non-halogenated counterparts, allowing for a more sustained effect. google.com The chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a naturally occurring plant hormone found in the seeds of several important legume species. nih.govoup.com Its biosynthesis from 4-chlorotryptophan highlights the natural relevance of halogenated indoles in plant biology. nih.gov

Enhancement of Plant Resistance

Indole compounds are integral to the plant's defense system, helping to protect against a range of biotic and abiotic stresses. nih.govfrontiersin.org Halogenated indoles have shown promise in augmenting these natural defense mechanisms. For example, some halogenated indole derivatives have been investigated for their ability to induce plant immunity against pathogens and pests. nih.govvliz.be The introduction of halogen atoms can modulate the electronic properties of the indole ring, potentially enhancing its interaction with biological targets involved in plant defense pathways. This can lead to the activation of systemic resistance, preparing the plant to fend off future attacks. Further research into the specific mechanisms by which halogenated indoles bolster plant resilience could lead to the development of novel, environmentally friendly crop protection agents.

Potential in Materials Science and Functional Materials

The unique chemical and electronic properties of halogenated indoles make them attractive building blocks for the creation of advanced materials. researchgate.netscbt.com The presence of halogen atoms can influence intermolecular interactions, such as halogen bonding, which can be exploited in the design of materials with specific functionalities. acs.org These compounds are being explored for their use in developing new dyes, polymers, and other functional materials. The versatility of the indole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of properties like conductivity, photoluminescence, and thermal stability. irjmets.comrsc.org As research in this area progresses, halogenated indoles could find applications in fields such as electronics, photonics, and sensor technology.

Advanced Computational Approaches for Drug Discovery and Rational Design

The development of new therapeutic agents is increasingly reliant on computational methods to accelerate the drug discovery process. nrfhh.com For halogenated indole compounds, these approaches are particularly valuable for understanding their interactions with biological targets and for designing novel drug candidates with improved efficacy and selectivity. ub.edu

Computational techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how halogenated indoles will bind to specific proteins. ub.edu This is crucial for designing inhibitors of enzymes implicated in various diseases. For example, structure-activity relationship (SAR) studies, often guided by computational models, have shown that halogen substitutions on the indole ring can significantly enhance the inhibitory effects of compounds against targets like α-glucosidase. mdpi.com These computational tools enable the rational design of molecules with optimized binding affinities and pharmacokinetic properties, reducing the time and cost associated with traditional drug development. acs.org

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govresearchgate.net The traditional "one drug, one target" approach is often insufficient to address such multifaceted conditions. researchgate.net Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising strategy. nih.govscielo.org.mx Halogenated indole derivatives are well-suited for this approach due to their structural diversity and ability to interact with various biological receptors. mdpi.com

By designing halogenated indoles that can simultaneously modulate several key proteins involved in a disease, it may be possible to achieve a more potent therapeutic effect and reduce the likelihood of drug resistance. researchgate.netmdpi.com This multi-target approach can also lead to improved safety profiles and more predictable pharmacokinetic behaviors compared to combination therapies involving multiple drugs. nih.govmdpi.com The development of such "master key compounds" is a significant focus of modern medicinal chemistry. mdpi.com

Translational Research Prospects for Halogenated Indole Derivatives

The journey from a promising laboratory compound to a clinically approved therapeutic is a long and complex process known as translational research. Halogenated indole derivatives are showing significant potential in this arena, with a growing body of research focused on their therapeutic applications. mdpi.comscirp.org The indole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and approved drugs. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.